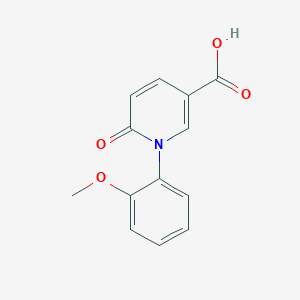

2-(Dimethylamino)quinoline-6-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their variety of applications in medicinal and synthetic organic chemistry . Various methods have been reported for the synthesis of quinoline derivatives, including microwave-assisted preparation , and the use of alternative reaction methods such as using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

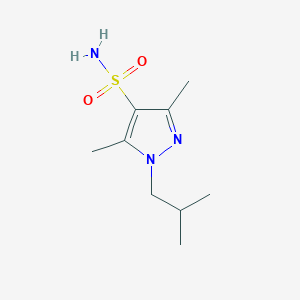

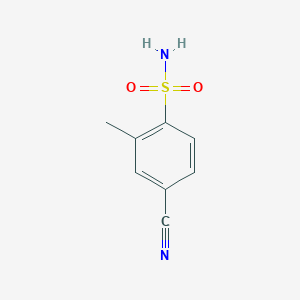

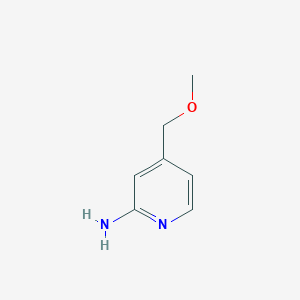

The molecular structure of 2-(Dimethylamino)quinoline-6-carboxylic acid consists of a quinoline ring system substituted by a carboxyl group and a dimethylamino group. The exact position and orientation of these substituents can influence the properties and reactivity of the molecule.Chemical Reactions Analysis

Quinoline derivatives, including 2-(Dimethylamino)quinoline-6-carboxylic acid, are known to participate in a variety of chemical reactions. These reactions often involve the quinoline ring system and can lead to the formation of a wide range of biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Dimethylamino)quinoline-6-carboxylic acid can be inferred from its molecular structure. It is a solid compound with a molecular weight of 216.24 g/mol. Further details about its specific physical and chemical properties such as melting point, solubility, etc., were not found in the search results.Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

2-(Dimethylamino)quinoline-6-carboxylic acid serves as a vital scaffold in drug discovery due to its structural similarity to quinoline, which is a core template in medicinal chemistry . Its derivatives are explored for their potential as therapeutic agents due to their broad spectrum of bioactivity. This compound can be functionalized to create novel molecules with potential pharmacological properties.

Organic Synthesis

In synthetic organic chemistry, this compound is utilized for constructing complex molecules. It can undergo various chemical reactions, providing a pathway to synthesize a wide array of quinoline derivatives. These derivatives are crucial for developing new materials and chemicals with specific properties .

Biological Activity Studies

The quinoline moiety is known for its biological activities, and derivatives of 2-(Dimethylamino)quinoline-6-carboxylic acid are studied for their bioactivity. Researchers investigate these compounds for their potential use in treating various diseases, including those caused by bacteria and viruses .

Industrial Applications

Quinoline compounds, including 2-(Dimethylamino)quinoline-6-carboxylic acid, find applications in industrial chemistry. They are used as intermediates in the manufacture of dyes, agrochemicals, and other industrial chemicals .

Enzyme Inhibition Studies

This compound has been reported to inhibit the oxidation of key metabolic enzymes in rat liver mitochondria, such as pyruvate and α-ketoglutarate dehydrogenases. This inhibition is significant for studying metabolic pathways and developing inhibitors for therapeutic purposes .

Analytical Chemistry

2-(Dimethylamino)quinoline-6-carboxylic acid can be used as a standard or reference compound in analytical chemistry. It helps in the calibration of instruments and validation of analytical methods, ensuring accurate measurement and analysis in pharmaceutical testing .

Orientations Futures

The future directions for research on 2-(Dimethylamino)quinoline-6-carboxylic acid could involve further exploration of its synthesis methods, investigation of its chemical reactivity, and study of its potential biological activities. Given the wide range of applications of quinoline derivatives in medicinal and synthetic organic chemistry , there is potential for significant advancements in these areas.

Propriétés

IUPAC Name |

2-(dimethylamino)quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)11-6-4-8-7-9(12(15)16)3-5-10(8)13-11/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXZWOXQTWHGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)quinoline-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1453800.png)

![1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1453807.png)